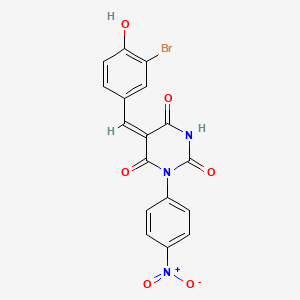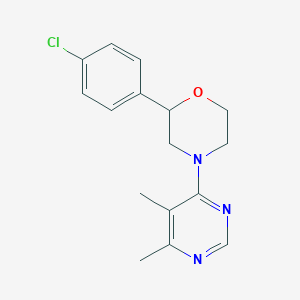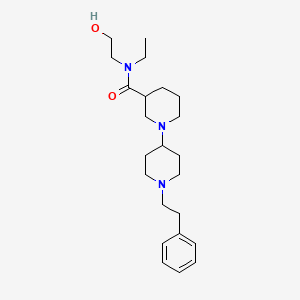![molecular formula C14H26N2O4S B5303325 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to have potent activity at both the CB1 and CB2 receptors.
作用機序
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide acts as a cannabinoid receptor agonist, which means that it binds to and activates the CB1 and CB2 receptors. The activation of these receptors leads to a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of immune function. This compound has been shown to have potent activity at both the CB1 and CB2 receptors, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, reducing pain sensation in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate immune function, suggesting potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments. It has high purity and potency, making it suitable for use in a wide range of assays. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for studying the cannabinoid receptor system. However, this compound also has some limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, this compound has been shown to have some off-target effects, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, research is needed to better understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is well-understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations, this compound has several advantages for use in lab experiments, including high purity and potency. There are several future directions for research on this compound, including the development of more selective cannabinoid receptor agonists and further research on its potential therapeutic applications.
合成法
The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide involves a multi-step process that begins with the reaction of cyclopentylmagnesium bromide with 4-(methylsulfonyl)morpholine. This reaction yields the intermediate product, which is then reacted with 3-bromo-N-(tert-butoxycarbonyl)propanamide to give the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity at both the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
3-cyclopentyl-N-[(4-methylsulfonylmorpholin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-21(18,19)16-8-9-20-13(11-16)10-15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGVMJMMVSOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CNC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)

![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)

![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

